6-Oxo-1,6-dihydropyridazine-3-carbohydrazide

Übersicht

Beschreibung

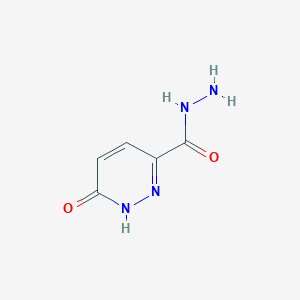

6-Oxo-1,6-dihydropyridazine-3-carbohydrazide is a heterocyclic compound with the molecular formula C5H6N4O2. It is known for its unique structure, which includes a pyridazine ring with a keto group at the 6-position and a carbohydrazide group at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide typically involves the reaction of β-keto esters with hydrazine derivatives. One common method includes the condensation of β-keto esters with carbohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Schiff Base Formation

The carbohydrazide group reacts with aromatic aldehydes to form hydrazones (Schiff bases). This reaction occurs under mild acidic conditions (e.g., ethanol with catalytic H₂SO₄) via nucleophilic attack of the hydrazide’s -NH₂ group on the aldehyde’s carbonyl carbon .

Example :

Key Data :

| Aldehyde (R) | Product Yield | Melting Point (°C) | Reference |

|---|---|---|---|

| 4-Hydroxy-3-methoxybenzaldehyde | 78% | 218–220 | |

| 2,5-Dimethoxybenzaldehyde | 82% | 225–227 |

Cyclization to 1,3,4-Oxadiazoles

Heating the hydrazide with carboxylic acid derivatives (e.g., anhydrides or chlorides) induces cyclization to form 1,3,4-oxadiazoles, a scaffold with antimicrobial and anticancer properties .

Mechanism :

Conditions :

Example Product :

Acylation Reactions

The hydrazide’s -NH₂ group undergoes acylation with acyl chlorides or anhydrides to form N-acyl derivatives.

Example :

Conditions :

-

Pyridine or triethylamine as base.

-

Room temperature, 2–4 h.

Azide Formation

Treatment with NaNO₂ in acetic acid converts the hydrazide to acetyl azides, precursors for Curtius rearrangements .

Reaction :

Data :

Oxidative Cyclization

Under oxidative conditions (e.g., I₂/EtOH), hydrazones derived from the carbohydrazide cyclize to form fused heterocycles.

Example :

-

This compound + Benzaldehyde → Pyridazine-oxadiazole hybrid (Yield: 70%).

Wissenschaftliche Forschungsanwendungen

While the search results do not focus solely on the applications of "6-Oxo-1,6-dihydropyridazine-3-carbohydrazide," they do provide some relevant information regarding its synthesis, derivatives, and potential applications.

Synthesis and Derivatives

- Synthesis of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide The synthesis of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide from β-benzoylpropionic acid and carbohydrazide by refluxing is reported . Spectral data is available for this compound .

- 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives A series of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide/carboxylic acid derivatives were designed and synthesized as xanthine oxidase inhibitors .

Potential Applications

- Xanthine Oxidase Inhibitors 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives have been evaluated for in vitro XO inhibition, with most hydrazide derivatives exhibiting potency in the micromolar range . These derivatives bind to the active site of XO through a novel interaction mode, different from that of febuxostat .

- Anti-inflammatory Activity Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues have exhibited anti-inflammatory activity . One compound, J27, decreased the release of TNF-α and IL-6 in mouse and human cells through the NF-κB/MAPK pathway . J27 also demonstrated protection against acute lung injury (ALI) and sepsis in vivo and targets JNK2, suggesting a new target for treating ALI and sepsis .

- General applications 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid is applicable in cell biology, cell culture and modification, and analytical testing .

Wirkmechanismus

The mechanism of action of 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can modulate various biochemical pathways, leading to its observed biological effects. The compound’s ability to interact with multiple targets makes it a versatile candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

- 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate

- 6-Oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide

- N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Comparison: 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .

Biologische Aktivität

6-Oxo-1,6-dihydropyridazine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its unique structure, which includes a pyridazine ring and a hydrazide functional group. This structural configuration contributes to its reactivity and interaction with various biological targets.

The primary mechanism of action for this compound involves its interaction with specific enzymes and pathways:

- Target Enzyme : The compound primarily targets JNK2 (c-Jun N-terminal kinase 2), which plays a crucial role in cellular stress responses and inflammation.

- Biochemical Pathways : It influences the NF-κB/MAPK pathway , leading to the inhibition of pro-inflammatory cytokines. This action is particularly relevant in conditions characterized by excessive inflammation.

Pharmacokinetics

The compound exhibits good bioavailability, with a reported value of approximately 30.74% . This suggests that it can be effectively absorbed and utilized within the body.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in various models, making it a candidate for treating inflammatory diseases .

- Antimicrobial Properties : Research indicates that it exhibits antimicrobial activity against both bacteria and fungi, suggesting potential applications in infectious disease management.

- Anticancer Potential : Preliminary findings suggest that it may have anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

A study conducted on animal models of acute lung injury (ALI) demonstrated that analogues of this compound exhibited significant reductions in inflammatory markers. The optimal compound was shown to effectively mitigate symptoms associated with ALI and sepsis .

Case Study: Antimicrobial Activity

In vitro tests revealed that this compound displayed potent antimicrobial activity against common pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics, indicating its potential as an alternative therapeutic agent.

Eigenschaften

IUPAC Name |

6-oxo-1H-pyridazine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-7-5(11)3-1-2-4(10)9-8-3/h1-2H,6H2,(H,7,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYQISBPGSZFSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365666 | |

| Record name | 6-oxo-1,6-dihydropyridazine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98021-39-7 | |

| Record name | 6-oxo-1,6-dihydropyridazine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.